molecular formula C4H5N B099909 Pyrrole-d5 CAS No. 18430-85-8

Pyrrole-d5

Cat. No.: B099909
CAS No.: 18430-85-8
M. Wt: 72.12 g/mol
InChI Key: KAESVJOAVNADME-HXRFYODMSA-N
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Description

Pyrrole-d5, also known as 1H-Pyrrole-1,2,3,4,5-d5, is a deuterated form of pyrrole where all hydrogen atoms are replaced by deuterium. This compound is often used in various scientific research applications due to its unique properties. Pyrrole itself is a five-membered nitrogen-containing heterocyclic aromatic compound, which is a key structural unit in many biologically significant molecules such as heme, chlorophyll, and vitamin B12 .

Mechanism of Action

Target of Action

Pyrrole-d5, like other pyrrole derivatives, is known to interact with a variety of biological targets. Pyrrole compounds are often used as building blocks in the synthesis of more complex molecules, many of which have significant biological activity .

Mode of Action

Pyrrole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or other types of non-covalent interactions . The exact nature of these interactions would depend on the specific target and the surrounding biochemical environment.

Biochemical Pathways

Pyrrole derivatives are involved in a wide range of biochemical pathways. For instance, they are key components in the synthesis of many natural products and pharmaceuticals . They also play a role in the de novo synthesis of purines and pyrimidines, which are essential components of nucleic acids . .

Pharmacokinetics

The pharmacokinetics of pyrrole derivatives can be influenced by a variety of factors, including their chemical structure, the route of administration, and the physiological characteristics of the individual .

Result of Action

Pyrrole derivatives are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The exact effects would depend on the specific targets of this compound and the nature of its interactions with these targets.

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These may include the pH and temperature of the surrounding environment, the presence of other molecules, and the specific characteristics of the biological system in which it is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrole-d5 can be synthesized through several methods, one of which involves the deuteration of pyrrole. This process typically includes the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, pyrrole can be treated with deuterium oxide (D2O) in the presence of a catalyst to achieve the desired deuteration .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of deuterated solvents and reagents in a controlled environment to ensure high purity and yield. The process often requires specialized equipment to handle deuterium and maintain the integrity of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions: Pyrrole-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrrole-d5 is widely used in scientific research due to its deuterated nature, which makes it valuable in various fields:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Helps in the study of metabolic pathways and enzyme mechanisms by tracking the incorporation of deuterium.

    Medicine: Used in the development of deuterated drugs, which often exhibit improved metabolic stability and pharmacokinetics.

    Industry: Employed in the production of deuterated polymers and materials with unique properties .

Comparison with Similar Compounds

Pyrrole-d5’s unique properties and applications make it a valuable compound in various scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1,2,3,4,5-pentadeuteriopyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i1D,2D,3D,4D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAESVJOAVNADME-HXRFYODMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=C1[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583602
Record name (~2~H_5_)-1H-Pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18430-85-8
Record name (~2~H_5_)-1H-Pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-1,2,3,4,5-d5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does deuteration with pyrrole-d5 help elucidate the mechanism of polypyrrole formation?

A: this compound plays a crucial role in understanding the mechanism of polypyrrole formation through kinetic isotope effect studies. [, ] Researchers used this compound to investigate whether the breaking of a carbon-hydrogen bond (specifically, the loss of a proton) is a rate-limiting step in the polymerization process. By comparing the polymerization rates of pyrrole and this compound, they found no significant difference, indicating that proton loss is not the rate-limiting step in the electropolymerization of pyrrole. [] This finding provided valuable insight into the mechanism and pointed towards a radical coupling mechanism. []

Q2: What insights about pyrrole's structure and phase transitions have been gained from studying this compound?

A: this compound has been instrumental in studying the vibrational modes and phase transitions of crystalline pyrrole using infrared and Raman spectroscopy. [, ] Researchers observed changes in the vibrational frequencies of both internal and external modes of pyrrole and this compound at different temperatures. [] These changes revealed two phase transitions in crystalline pyrrole, occurring at 30 K and 67 K. [] The study of these transitions, aided by the isotopic substitution in this compound, provided valuable information about the crystal structure and intermolecular interactions within pyrrole. []

Q3: Are there specific advantages of using this compound in vibrational spectroscopy studies compared to pyrrole?

A: Yes, using this compound offers distinct advantages in vibrational spectroscopy. The substitution of hydrogen atoms with deuterium leads to a decrease in vibrational frequencies due to the increased mass of deuterium. This shift in frequencies, known as the "isotope effect," allows for clearer identification and assignment of specific vibrational modes in the spectra. [, ] By comparing the spectra of pyrrole and this compound, researchers can better understand the molecular motions associated with each vibrational band, providing more detailed insights into the molecule's structure and dynamics. []

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